molecular formula C11H17F2NO3 B6297462 Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 2137836-39-4

Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B6297462
CAS No.: 2137836-39-4
M. Wt: 249.25 g/mol
InChI Key: GFTHGIFRDBRDLI-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a synthetic organic compound with the molecular formula C11H17F2NO3 and a molecular weight of 249.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl ester group, two fluorine atoms, and an oxa-azaspiro ring system. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction, but may include alcohols, ketones, or other oxidized/reduced forms.

Scientific Research Applications

Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the spirocyclic structure provides rigidity and stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is unique due to its combination of a spirocyclic structure, tert-butyl ester group, and difluoro substitution. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO3/c1-9(2,3)17-8(15)14-5-4-10(7-16-10)11(12,13)6-14/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTHGIFRDBRDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CO2)C(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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